molecular formula C22H18FNO4S B13354885 (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13354885
M. Wt: 411.4 g/mol
InChI Key: JLYOESPDWXFFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxin ring: This can be achieved through a cyclization reaction involving a phenol derivative and a suitable dihalide.

    Introduction of the fluoro and phenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the nicotinate moiety: This step involves esterification of the benzo[d][1,3]dioxin derivative with 2-(methylthio)nicotinic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nicotinate moiety suggests possible interactions with nicotinic acetylcholine receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and phenyl groups could enhance its binding affinity to these targets, while the nicotinate moiety may facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate.

    (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)acetate: Similar structure but with an acetate moiety instead of nicotinate.

Uniqueness

The uniqueness of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H18FNO4S

Molecular Weight

411.4 g/mol

IUPAC Name

(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C22H18FNO4S/c1-29-20-18(8-5-9-24-20)21(25)26-12-15-10-17(23)11-16-13-27-22(28-19(15)16)14-6-3-2-4-7-14/h2-11,22H,12-13H2,1H3

InChI Key

JLYOESPDWXFFIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC3=C2OC(OC3)C4=CC=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.